molecular formula C26H29N3O4 B2446093 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide CAS No. 898455-90-8

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2446093
CAS No.: 898455-90-8
M. Wt: 447.535
InChI Key: DURNFFOOHNWXMO-UHFFFAOYSA-N
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Description

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

In the realm of chemical synthesis, researchers have developed novel compounds that share structural similarities with 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(m-tolyl)acetamide, exploring their potential in various scientific applications. For instance, Sebhaoui et al. (2020) synthesized new compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide derivatives, characterized by X-ray diffraction and theoretical calculations through density functional theory (DFT). These compounds were evaluated for their intermolecular interactions and potential binding modes within biological targets like Tyrosine-protein kinase JAK2, highlighting their relevance in the study of molecular dynamics and drug design (Sebhaoui et al., 2020).

Biological Evaluation and Potential Therapeutic Applications

The exploration of novel compounds for therapeutic applications includes assessing their biological activities, such as antioxidant, analgesic, and anti-inflammatory properties. Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives and evaluated them for their in vitro antioxidant and in vivo analgesic and anti-inflammatory activities. This research contributes to the development of new pharmacologically active agents with potential therapeutic applications, emphasizing the compound's relevance in medicinal chemistry (Nayak et al., 2014).

Material Science and Catalysis

In material science, the synthesis and application of compounds similar to this compound have been investigated for their catalytic properties. Niknam et al. (2013) reported the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient solid base catalyst for the synthesis of 4H-pyran derivatives. This study not only expands the utility of similar compounds in catalysis but also underscores the significance of developing recyclable and environmentally friendly catalysts for organic synthesis (Niknam et al., 2013).

Antioxidant and Coordination Complexes

The formation of coordination complexes using pyrazole-acetamide derivatives, akin to the compound , has been studied for their antioxidant activity. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and evaluated their antioxidant activity using various in vitro assays. These studies highlight the potential of such compounds in developing new antioxidants and the role of coordination chemistry in enhancing biological activities (Chkirate et al., 2019).

Properties

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-20-6-5-9-22(14-20)27-26(31)19-33-25-18-32-23(15-24(25)30)17-29-12-10-28(11-13-29)16-21-7-3-2-4-8-21/h2-9,14-15,18H,10-13,16-17,19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURNFFOOHNWXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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